

Adsorption mechanism of N-Oleyl-1,3-propanediamine on metal surfaces

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Compound of Interest

Compound Name: *N-Oleyl-1,3-propanediamine*

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An In-depth Technical Guide on the Adsorption Mechanism of **N-Oleyl-1,3-propanediamine** on Metal Surfaces

Introduction

N-Oleyl-1,3-propanediamine (CAS: 7173-62-8), also referred to as NOPDA or OLDA, is a diamine organic compound with the molecular formula $C_{21}H_{44}N_2$.^[1] Structurally, it comprises a long, unsaturated oleyl hydrocarbon chain and two primary amine groups.^[1] This unique molecular architecture imparts surface-active properties, making it a valuable compound in various industrial and research applications, most notably as a film-forming amine (FFA) for corrosion inhibition on metal surfaces.^{[1][2]} This guide provides a detailed technical overview of the adsorption mechanism of **N-Oleyl-1,3-propanediamine** on metal surfaces, summarizing key quantitative data, experimental methodologies, and the core principles governing its interaction with metals such as copper and steel.

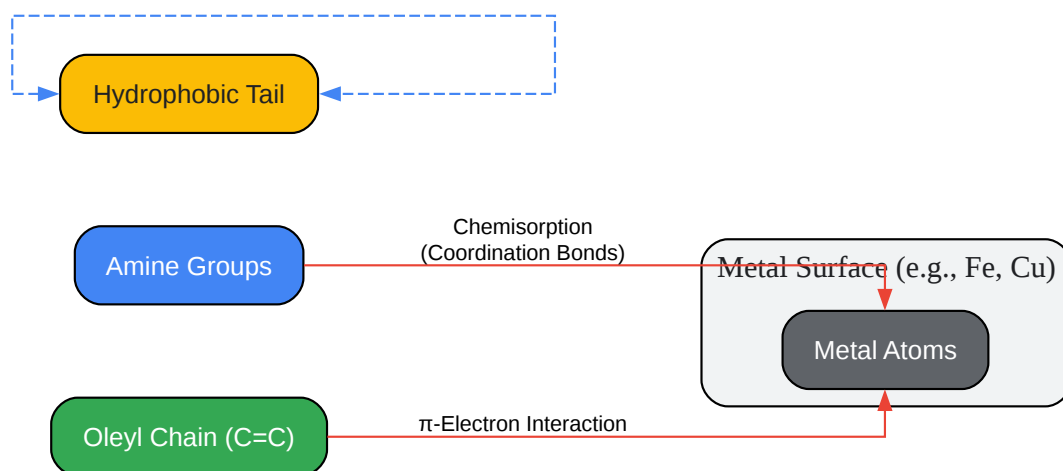
The molecule's efficacy is primarily attributed to its ability to adsorb onto a metal substrate and form a persistent, protective film.^[1] This film acts as a barrier, isolating the metal from corrosive environments. The adsorption process is a complex interplay of physical and chemical interactions, which are dictated by the nature of the metal surface and the surrounding environmental conditions.^[1]

Core Adsorption Mechanism

The adsorption of **N-Oleyl-1,3-propanediamine** on metal surfaces is understood to be a synergistic combination of physisorption (physical adsorption) and chemisorption (chemical adsorption).[1]

- **Chemisorption:** This involves the formation of strong coordination bonds. The two nitrogen atoms in the propanediamine head group possess lone pairs of electrons that can be shared with the vacant d-orbitals of transition metal atoms (e.g., iron, copper) on the surface, forming robust chemical bonds.[1] This is a primary contributor to the strong adhesion of the molecule to the metal.
- **Physisorption:** The long, hydrophobic oleyl tail of the molecule plays a crucial role in forming a dense, multi-layered film through van der Waals forces and hydrophobic interactions between adjacent molecules. This creates a non-polar barrier that repels water and other corrosive agents.[3]
- **Pi-Bond Interaction:** The carbon-carbon double bond (C=C) within the oleyl chain contains π -electrons that can also interact with the metal surface, further strengthening the adsorption process.[1]

Studies on carbon steel have suggested that the adsorption mechanism also involves electrostatic attraction and hydrogen bonding.[3] The overall process is often modeled using the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a surface.[1][3]



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Figure 1: Adsorption interactions of **N-Oleyl-1,3-propanediamine** with a metal surface.

Adsorption on Specific Metal Surfaces

Copper

A comprehensive investigation into the adsorption of **N-Oleyl-1,3-propanediamine** (OLDA) on copper surfaces in hot water (150 °C) revealed the formation of a thick, multi-layered film rather than a simple monolayer.[4] The presence of two amino groups in the molecule is expected to enhance its adsorption on metals.[4] It was observed that OLDA preferentially adsorbs on the copper plate compared to glass surfaces.[4]

Infrared (IR) microscopy showed an inhomogeneous distribution of the adsorbed film, with both thick and thin areas. Even in the thinner regions, the amount of adsorbed OLDA was sufficient to form multiple layers.[4]

Carbon Steel

In acidic environments, such as 1.0 M HCl, formulations containing **N-Oleyl-1,3-propanediamine** (NOPDA) have demonstrated excellent corrosion inhibition for carbon steel. [3] The adsorption process is endothermic and conforms to the Langmuir isotherm model. [3] The protective film formed is hydrophobic, which is crucial for preventing aqueous corrosion. [3] X-ray Photoelectron Spectroscopy (XPS) analysis confirms that the adsorption mechanism is primarily chemical (chemisorption), supplemented by electrostatic attraction and hydrogen bonding. [3]

Quantitative Data

The following tables summarize key quantitative findings from studies on the adsorption of **N-Oleyl-1,3-propanediamine**.

Table 1: Adsorption Characteristics on Copper Surface

| Parameter | Value | Conditions | Source |
|---|---|---|--------|
| Adsorption Temperature | 150 °C | Adsorption from 1.0 mM aqueous solution for 48h | [4] |
| Average Number of Adsorbed Molecules (nA) | 7.7×10^2 molecules/nm ² | Adsorption from 1.0 mM aqueous solution for 48h | [4] |

| Average Film Thickness | 0.5 µm | Calculated from average nA, assuming liquid density |[4] |

Table 2: Corrosion Inhibition on Carbon Steel

| Parameter | Value | Conditions | Source |
|-------------------------------|-------------------|--|--------|
| Medium | 1.0 M HCl | - | [3] |
| Optimal Inhibition Efficiency | 92.1% | Using an optimized formulation with DEAE | [3] |
| Adsorption Model | Langmuir Isotherm | Weight loss experiments | [3] |

| Adsorption Mechanism | Chemisorption, Physisorption | EIS, XPS, Thermodynamic calculations [\[\[3\]](#) |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Below are summaries of key experimental protocols used to study the adsorption of **N-Oleyl-1,3-propanediamine**.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface of the metal after adsorption.

- Objective: To confirm the presence of the adsorbed film and to elucidate the nature of the chemical bonds formed between the adsorbate and the metal surface.
- Sample Preparation: Metal plates (e.g., copper, carbon steel) are immersed in a solution of **N-Oleyl-1,3-propanediamine** for a specified time and temperature (e.g., 48 hours at 150°C for copper).[\[4\]](#) After immersion, the plates are rinsed and dried before being introduced into the XPS vacuum chamber.
- Analysis: Wide-scan spectra are first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for specific elements of interest (e.g., C 1s, N 1s, O 1s, and the primary metal peak like Cu 2p or Fe 2p).[\[3\]](#)[\[4\]](#)
- Depth Profiling: To analyze the film's layered structure, argon gas cluster ion beam (Ar-GCIB) etching is performed to sequentially remove surface layers, with XPS spectra taken at each interval.[\[4\]](#) This provides an elemental distribution as a function of depth.[\[4\]](#)

Atomic Force Microscopy (AFM)

AFM is employed to visualize the surface morphology and measure the thickness of the adsorbed film at the nanoscale.

- Objective: To characterize the topography of the protective film and determine its thickness and uniformity.

- **Sample Preparation:** Samples are prepared similarly to those for XPS analysis.
- **Imaging:** The AFM is typically operated in tapping mode to minimize damage to the soft organic film. A sharp tip mounted on a cantilever is scanned across the surface, and the tip's vertical movement is recorded to generate a 3D topographical map.^{[3][4]}
- **Thickness Measurement:** To measure film thickness, a portion of the film is carefully removed (e.g., by scratching or during depth profiling) to expose the underlying metal substrate. The height difference between the film surface and the substrate is then measured from the AFM image.^[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the adsorbed film and to study the molecular structure and orientation of the adsorbate.

- **Objective:** To confirm the chemical integrity of the adsorbed **N-Oleyl-1,3-propanediamine** molecules and to analyze the conformational order of the alkyl chains.
- **Sample Preparation:** The adsorbate film is formed on an IR-transparent or reflective metal substrate.
- **Analysis:** The IR spectrum of the film is recorded. The positions and shapes of vibrational bands, particularly the C-H stretching vibrations of the oleyl chain, are analyzed. The frequency of the C–H stretching vibration is sensitive to the ordered or disordered (gauche/trans conformer ratio) structure of the alkyl chains, providing insight into the packing of the molecules in the film.^[4]



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Figure 2: General experimental workflow for analyzing NOPDA adsorption on metal surfaces.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the adsorption process that can be difficult to obtain experimentally.

- Objective: To model the interaction between **N-Oleyl-1,3-propanediamine** molecules and the metal surface, determining adsorption energies and predicting the equilibrium configuration of the adsorbed layer.[5]
- Methodology:
 - System Setup: A simulation box is constructed containing a slab of the metal crystal (e.g., Fe(110) or Cu(111)), a layer of **N-Oleyl-1,3-propanediamine** molecules, and solvent molecules (e.g., water) to mimic the experimental conditions.[5]
 - Force Field: A suitable force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), is chosen to describe the interatomic forces between all particles in the system.[5]
 - Simulation: The simulation is run for a sufficient time to allow the system to reach equilibrium. The trajectories of all atoms are calculated by integrating Newton's equations of motion.
 - Analysis: The final equilibrium configuration is analyzed to determine the orientation of the inhibitor molecules on the surface.[5][6] The binding or adsorption energy is calculated to quantify the strength of the interaction between the inhibitor and the metal surface.[5]

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